molecular formula C21H22N4O2 B6555990 1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide CAS No. 1040632-92-5

1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide

Cat. No. B6555990
CAS RN: 1040632-92-5
M. Wt: 362.4 g/mol
InChI Key: YIGLROJTKZKLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide” is a complex organic molecule. It is used for R&D purposes and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied over the past two decades . Quinoxalines can be synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles . The methods for the synthesis of quinoxalines can be roughly divided into three categories, depending on the ring closed in the final step .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Chemical Reactions Analysis

Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Mechanism of Action

While the specific mechanism of action for “1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide” is not available, quinoxaline derivatives have been found to exhibit a broad spectrum of biological activities including antimicrobial, antimalarial, anticancer, and more .

Safety and Hazards

The safety data sheet for a similar compound, “1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-ol”, indicates that it is for R&D use only and not for medicinal, household, or other uses . Always handle chemicals with appropriate safety measures.

Future Directions

Given the wide range of biological activities exhibited by quinoxaline derivatives, there is significant potential for future research in this area. This could include the development of new synthetic routes, exploration of additional biological activities, and potential applications in medicinal chemistry .

properties

IUPAC Name

1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-27-21-19(23-17-9-5-6-10-18(17)24-21)25-13-11-15(12-14-25)20(26)22-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGLROJTKZKLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.